molecular formula C18H14ClN3O2 B2872693 (2-Chlorophenyl)(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1257552-36-5

(2-Chlorophenyl)(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2872693
CAS No.: 1257552-36-5
M. Wt: 339.78
InChI Key: ITDZODWKLWOECY-UHFFFAOYSA-N
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Description

“(2-Chlorophenyl)(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of oxadiazoles involves various reactions. One such reaction is an annulation reaction, followed by desulfurization/intramolecular rearrangement . The yield of this reaction can be as high as 94% .


Molecular Structure Analysis

The molecular structure of oxadiazoles consists of a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The chemical reactions of oxadiazoles are diverse and depend on the substituents present in the molecule. For example, the compound “(2‑chlorophenyl){3‑methyl‑4‑[(5‑((2‑morpholinoethyl) thio)‑1,3,4‑oxadiazol‑2‑yl) methoxy]phenylmethanone” showed promising results in an MTT assay .


Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazoles depend on the specific compound. For example, the compound “3- (5-PHENYL-1,3,4-OXADIAZOL-2-YL)PROPANOIC ACID” has a molecular formula of C11H10N2O3 .

Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized and characterized a range of derivatives related to (2-Chlorophenyl)(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone, focusing on their structural and chemical properties. For instance, studies on the synthesis of azetidinone derivatives reveal their potential as antibacterial and antifungal agents. These compounds were synthesized through various chemical reactions and characterized using techniques such as IR, NMR, and mass spectrometry to determine their structures and potential biological activities (Shah et al., 2014).

Antimicrobial and Anticancer Properties

Several derivatives have been evaluated for their antimicrobial and anticancer activities. For example, some studies have focused on the design, synthesis, and evaluation of these compounds against specific bacterial strains and cancer cell lines. The antimicrobial activity includes both antibacterial and antifungal properties, tested against pathogens like Staphylococcus aureus and Escherichia coli, indicating potential utility in developing new antimicrobial agents (Rai et al., 2010). Moreover, certain compounds have shown promising anticancer activity, suggesting potential applications in cancer research and therapy.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between these compounds and biological targets, providing insights into their mechanism of action at the molecular level. For example, docking studies of thiazolyl and thiophene-2-yl)methanone derivatives offer a deeper understanding of their antibacterial activity, illustrating how these compounds could inhibit bacterial growth by binding to specific proteins or enzymes essential for bacterial survival (Shahana & Yardily, 2020).

Mechanism of Action

The mechanism of action of oxadiazoles is diverse and depends on the specific compound. For example, 1,3,4-oxadiazole derivatives have been shown to inhibit various enzymes (thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .

Safety and Hazards

Oxadiazoles can be harmful by inhalation, in contact with skin, and if swallowed . They may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Oxadiazoles have established their potential for a wide range of applications, including as anticancer, vasodilator, anticonvulsant, antidiabetic agents, and more . Future research will likely continue to explore the potential applications of these compounds in various fields.

Properties

IUPAC Name

(2-chlorophenyl)-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2/c19-15-9-5-4-8-14(15)18(23)22-10-13(11-22)17-20-16(21-24-17)12-6-2-1-3-7-12/h1-9,13H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDZODWKLWOECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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